

Reference Standard Guide: 1-(Pyrazin-2-yl)piperidin-3-amine Hydrochloride[1]

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Compound of Interest

Compound Name:	1-Pyrazin-2-yl-piperidin-3-ylamine hydrochloride
CAS No.:	1185319-30-5
Cat. No.:	B1391002

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Executive Summary

1-(Pyrazin-2-yl)piperidin-3-amine hydrochloride (CAS: 1185307-47-4) represents a "privileged scaffold" in modern medicinal chemistry, bridging the gap between saturated heterocycles and electron-deficient aromatics.[1] Unlike simple piperidines, this molecule incorporates a pyrazine ring at the N1 position, modulating basicity and lipophilicity while providing a critical vector for hydrogen bonding.[2]

This guide serves as a technical reference for researchers utilizing this standard in Fragment-Based Drug Discovery (FBDD), Kinase Inhibitor design (e.g., MK2, ERK pathways), and GPCR ligand synthesis (e.g., Histamine H3).[2] It objectively compares the hydrochloride salt form against free base and structural analogs, supported by experimental protocols for characterization.[2]

Part 1: Chemical Profile & Critical Quality Attributes (CQA)

Identity & Physicochemical Properties

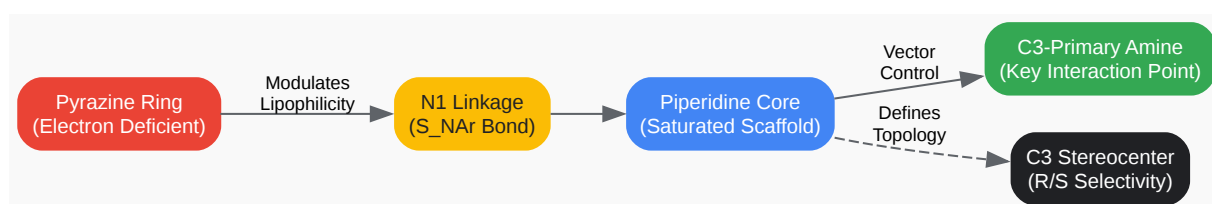
The hydrochloride salt is the preferred form for research due to its enhanced stability against oxidation and atmospheric

absorption (carbamate formation), a common issue with free primary amines.[2]

Property	Specification
IUPAC Name	1-(Pyrazin-2-yl)piperidin-3-amine hydrochloride
CAS Number	1185307-47-4
Molecular Formula	(Typically Monohydrochloride or Dihydrochloride)
Molecular Weight	178.23 (Free Base) / 214.69 (Mono-HCl)
Chirality	Contains one stereocenter at C3.[1][3][4][5] Available as Racemate, (R)-, or (S)-enantiomer. [1][2]
Solubility	High in Water (>50 mg/mL), DMSO, Methanol; Insoluble in Hexane/Ether.[2]
pKa (Calc.)	~9.6 (Primary Amine), ~0.6 (Pyrazine N)

Structural Visualization

The following diagram illustrates the core connectivity and the critical stereocenter that defines the biological activity vectors.



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Figure 1: Structural logic of the 1-(Pyrazin-2-yl)piperidin-3-amine scaffold.[1]

Part 2: Comparative Analysis

Salt Form Comparison: HCl vs. Free Base

The choice of the hydrochloride salt over the free base is not merely for solubility but for chemical integrity.

Feature	HCl Salt (Standard)	Free Base (Alternative)	Experimental Insight
Hygroscopicity	Moderate to Low	High (Deliquescent)	Free base rapidly absorbs water, altering stoichiometry during weighing.[1]
Chemical Stability	High (Shelf-stable >2 years)	Low (Oxidation prone)	Free primary amines at C3 react with atmospheric to form carbamates within hours.[1]
Solubility	Aqueous/Polar Organic	Non-polar Organic	HCl form is required for direct use in biological buffers (PBS).
Handling	Crystalline Solid	Oily / Waxy Solid	HCl allows precise gravimetric dispensing for high-throughput screening (HTS).[1]

Structural Analog Comparison

In medicinal chemistry, selecting the right heteroaromatic ring is crucial for optimizing Ligand Efficiency (LE).[2]

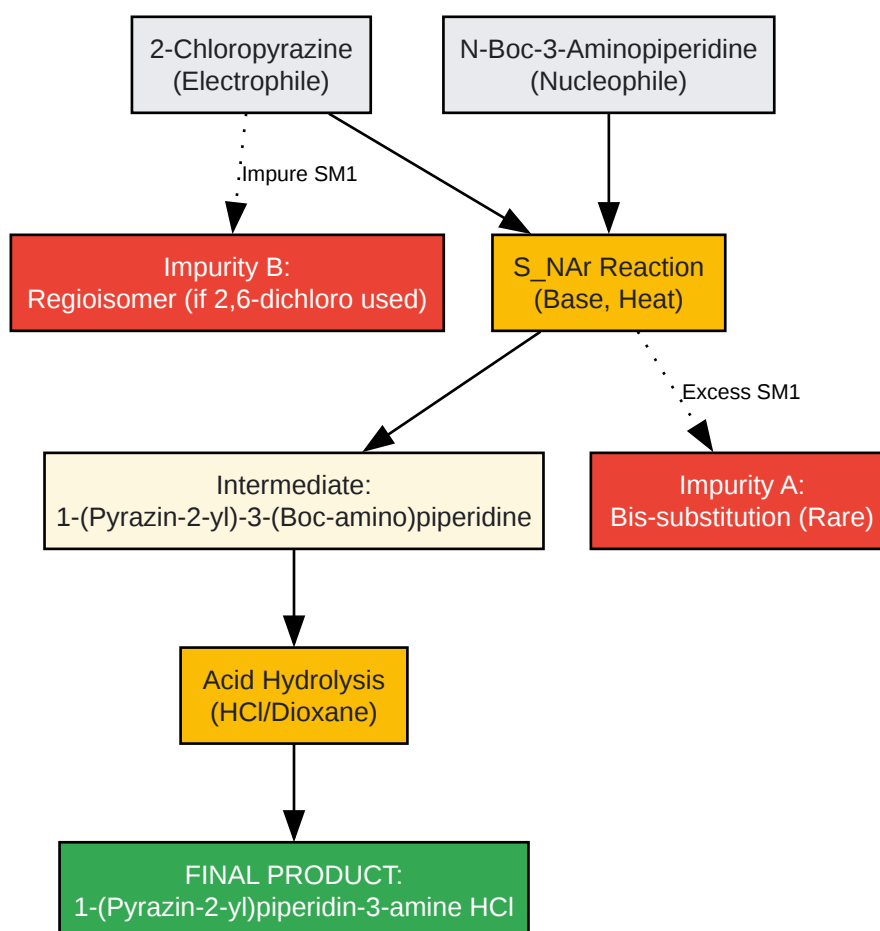
- Vs. Pyridine Analog (1-(Pyridin-2-yl)...): The pyrazine ring contains an additional nitrogen, which lowers the logP (making it more hydrophilic) and reduces the basicity of the system.[1] This often improves metabolic stability by reducing susceptibility to oxidative metabolism.
- Vs. Piperazine Analog: While piperazines are common, they are achiral and symmetrical.[2] The piperidine-3-amine scaffold offers a chiral handle, allowing researchers to probe specific stereochemical pockets in the target protein, often resulting in higher selectivity.[1]

Part 3: Experimental Protocols

Synthesis & Impurity Profiling

The synthesis typically involves a Nucleophilic Aromatic Substitution (

) of 2-chloropyrazine with 3-aminopiperidine.[1] Understanding this route is vital for identifying potential impurities in the reference standard.



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Figure 2: Synthetic pathway and potential impurity origin.[1][4]

Analytical Characterization Protocol

To validate the reference standard, the following method is recommended. This protocol ensures separation of the product from potential pyrazine hydrolysis byproducts.

HPLC Method Parameters:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μ m, 4.6 x 100 mm).[2]
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (Pyrazine absorption) and 210 nm (Amine/Backbone).[1][2]
- Expected Retention: The polar HCl salt will elute early (approx. 2-4 min depending on dead volume) compared to lipophilic impurities.[1]

NMR Diagnostic Peaks (

):

- Pyrazine Protons: Three distinct signals in the aromatic region (7.8 - 8.5 ppm).[1]
- Piperidine Ring: Multiplets in the aliphatic region (1.5 - 4.5 ppm).[1] The proton at C3 (chiral center) is diagnostic; its shift changes significantly upon salt formation.

References

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